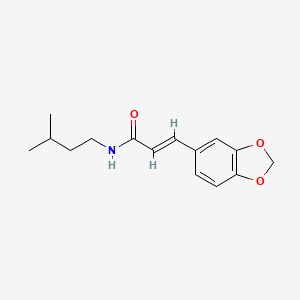![molecular formula C17H20N2O4S B4767925 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4767925.png)
5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide
Overview
Description
5-[(Ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide, also known as ESM-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. ESM-1 is a small molecule that belongs to the class of sulfonylureas, which are widely used in medicine as antidiabetic agents. However, the focus of
Mechanism of Action
The mechanism of action of 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of AKT and mTOR, which are both key regulators of cell growth and survival.
Biochemical and Physiological Effects:
5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide in lab experiments is that it has been extensively studied and its anticancer properties are well-established. However, one limitation is that the mechanism of action of 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide is not fully understood, which may make it difficult to design experiments that target specific pathways or mechanisms.
Future Directions
There are a number of future directions for research on 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of AKT and mTOR, which could lead to the development of more effective cancer therapies. Another area of interest is the study of the effects of 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide on other signaling pathways and cellular processes that are involved in cancer development and progression. Finally, the use of 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide in combination with other anticancer agents is an area of active research, as it may lead to synergistic effects and improved treatment outcomes.
Scientific Research Applications
5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide has anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-18-24(21,22)14-9-10-16(23-3)15(11-14)17(20)19-13-7-5-12(2)6-8-13/h5-11,18H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLXNVDAGOBSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(ethylsulfamoyl)-2-methoxy-N-(4-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)

![1-(4-fluorophenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4767874.png)

![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4767891.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4767907.png)
![isopropyl 5-(aminocarbonyl)-2-[(3,3-diphenylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4767917.png)
![3-benzyl-5-[(4-bromobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4767928.png)
![5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4767933.png)
![1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4767940.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4767942.png)
![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4767950.png)
![allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B4767962.png)